N1,N1-Diethyl-2-methylbenzene-1,4-diamine
Description
Contextualizing Substituted p-Phenylenediamines in Organic Chemistry
Substituted p-phenylenediamines are a class of organic compounds derived from p-phenylenediamine (B122844), an aromatic amine with the formula C6H4(NH2)2. The introduction of various substituent groups onto the benzene (B151609) ring or the nitrogen atoms of the amine groups can significantly alter the compound's electronic properties, reactivity, and solubility. These modifications allow for the fine-tuning of the molecule's characteristics to suit specific applications.
In organic chemistry, substituted p-phenylenediamines are recognized for their role as versatile intermediates and building blocks in the synthesis of a wide array of more complex molecules. They are particularly known for their redox activity, readily undergoing oxidation to form colored species. This property is fundamental to many of their applications.
Academic Significance of N1,N1-Diethyl-2-methylbenzene-1,4-diamine
The academic significance of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, with the CAS number 2628-71-9, stems from its specific structural features. The presence of two electron-donating diethylamino and amino groups, along with a methyl group on the benzene ring, influences the electron density distribution and steric environment of the molecule. This particular substitution pattern has made it a valuable subject of study in understanding structure-property relationships within the p-phenylenediamine class.
Research has focused on its synthesis, characterization, and the exploration of its chemical behavior, particularly its oxidation mechanisms. One common synthesis route involves the hydrogenation of diethyl-(2-methyl-4-nitro-phenyl)-amine. chemicalbook.com The compound is also known by its hydrochloride salt, N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride (CAS number 2051-79-8), which is also referred to as Color Developing Agent CD-2. wenzhoubluedolphin.com This synonym highlights one of its most prominent areas of academic and industrial importance.
Overview of Key Research Domains for N1,N1-Diethyl-2-methylbenzene-1,4-diamine
The primary research domain for N1,N1-Diethyl-2-methylbenzene-1,4-diamine is in the field of photographic chemistry . As Color Developing Agent CD-2, it plays a crucial role in the development of color photographic films. In this process, the oxidized form of the developing agent reacts with color couplers to form dye molecules, which constitute the final color image. The methyl group in its structure is of particular significance as it contributes to the stability of the formed dyes. wikipedia.org
Beyond its well-established role in photography, this compound is also utilized in analytical chemistry . Its reactivity and ability to form colored products upon oxidation make it a candidate for the development of new analytical methods, including spectrophotometric and electrochemical detection techniques. Furthermore, its structural motif makes it a person of interest as a building block in the synthesis of novel organic materials with potential applications in polymer science and materials research.
Physicochemical Properties of N1,N1-Diethyl-2-methylbenzene-1,4-diamine
| Property | Value |
| CAS Number | 2628-71-9 |
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| Appearance | Oil chemicalbook.com |
Physicochemical Properties of N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride (CD-2)
| Property | Value |
| CAS Number | 2051-79-8 |
| Molecular Formula | C11H19ClN2 |
| Molecular Weight | 214.74 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Oxidation | Prone to oxidation in air |
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N-diethyl-2-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-13(5-2)11-7-6-10(12)8-9(11)3/h6-8H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVHEHXRZVQDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437989 | |
| Record name | N~1~,N~1~-Diethyl-2-methylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2628-71-9 | |
| Record name | N~1~,N~1~-Diethyl-2-methylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine
Historical Synthetic Routes and Their Evolution
The synthesis of N1,N1-Diethyl-2-methylbenzene-1,4-diamine is historically intertwined with the development of color photography. This compound, also known as Color Developing Agent 2 (CD-2), was a crucial component in chromogenic film processing. photrio.comwikipedia.org Early synthetic methods were primarily driven by the need for high-purity developing agents that could efficiently reduce silver halide crystals and couple with dye-forming compounds. photrio.comwikipedia.org
The classical and most direct historical route involves a two-step process starting from a suitable aniline (B41778) derivative. This process typically included:
Nitrosation: The corresponding N,N-diethyl-m-toluidine was treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the N,N-diethyl-3-methyl-4-nitroso-aniline intermediate. google.com
Reduction: The nitroso intermediate was then reduced to the final diamine product. google.com
The evolution of these methods focused on improving yield, purity, and safety. A significant development was the use of alkyl nitrites instead of sodium nitrite for the nitrosation step, which allowed for the direct use of the resulting p-nitroso-aniline derivative in the subsequent hydrogenation without isolation. google.com This "one-pot" approach prevented the formation of the free p-phenylenediamine (B122844) base, which is sensitive to oxidation, thereby avoiding yield losses and quality impairments. google.com The reduction of the nitroso or a corresponding nitro group was often achieved using metal-based reducing agents like zinc dust in the presence of an acid. google.com
The development of color developers saw a progression from CD-1 (N,N-Diethyl-p-phenylenediamine) to CD-2. The introduction of a methyl group at the 2-position in CD-2 was a strategic modification to improve the stability of the dyes formed during the development process. photrio.com This structural change forced the resulting dye molecules to twist out of planarity, which enhanced their stability. photrio.com This evolution highlights how synthetic strategies were adapted to meet the specific performance requirements of the end application.
Modern and Green Chemistry Approaches to N1,N1-Diethyl-2-methylbenzene-1,4-diamine Synthesis
In recent years, the focus of synthetic chemistry has shifted towards more sustainable and environmentally friendly processes. This has led to the development of modern and green chemistry approaches for the synthesis of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, primarily centered around catalytic hydrogenation, and advanced condensation and coupling reactions.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation of the corresponding nitro compound, diethyl-(2-methyl-4-nitro-phenyl)-amine, is a prominent modern route to N1,N1-Diethyl-2-methylbenzene-1,4-diamine. chemicalbook.com This method is favored for its high selectivity and the generation of water as the primary byproduct, aligning with the principles of green chemistry.
A typical procedure involves the hydrogenation of a methanol (B129727) solution of diethyl-(2-methyl-4-nitro-phenyl)-amine over a palladium on activated carbon (Pd/C) catalyst at room temperature and atmospheric pressure. chemicalbook.com This process, however, has reported yields around 46.5%. chemicalbook.com
The field of catalytic hydrogenation is continually advancing, with research focusing on more efficient and selective catalysts. For the reduction of nitroaromatics in general, various catalytic systems have been explored, including those based on cobalt, gold, and bimetallic nanoparticles. rsc.orgacs.org The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. For instance, supported gold nanoparticles have shown high activity and chemoselectivity for the reduction of nitro groups, with the acid-base properties of the support playing a crucial role in the catalytic mechanism. acs.org
Table 1: Catalytic Hydrogenation of Diethyl-(2-methyl-4-nitro-phenyl)-amine
| Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| 10% Pd-C | Methanol | 20 | Atmospheric | 46.5 | chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Condensation and Coupling Reaction Pathways
Condensation and coupling reactions offer alternative synthetic pathways. While direct condensation to form the diethylamino group on a pre-existing diamine is less common for this specific molecule, related chemistries provide valuable insights. For instance, the condensation of N1,N1-diethyl-p-phenylenediamine with 2-quinolinecarboxaldehyde (B31650) demonstrates the reactivity of the primary amine group in such structures.
A more relevant approach in this category is reductive amination. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired amine. While not a direct synthesis for N1,N1-Diethyl-2-methylbenzene-1,4-diamine from simple precursors, it is a key strategy for the synthesis of related N,N-dialkylated anilines. The choice of the reducing agent is critical for the success of direct reductive amination, with reagents like sodium triacetoxyborohydride (B8407120) being popular due to their selectivity for imines over carbonyls. nih.gov
Recent advancements in this area include the use of H-cube technology for in-situ imine formation and reduction, which avoids the handling of hazardous reducing agents and simplifies work-up. rsc.org Furthermore, rhodium-catalyzed reductive amination using molecular hydrogen as the reducing agent is another green alternative. researchgate.net
Table 2: Reductive Amination for the Synthesis of Tertiary Amines
| Carbonyl Compound | Amine | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Various Aldehydes | Diethylamine | Rh(acac)(cod)/Xantphos, H₂ | Methanol | 100 | Not specified | researchgate.net |
| Functionalized Aldehydes | Aniline derivatives | H-cube (in-situ H₂) | Not specified | Not specified | High conversion | rsc.org |
This table is interactive. Click on the headers to sort the data.
Industrial-Scale Synthesis and Optimization Studies
The choice of reagents and reaction conditions is critical for optimization. For instance, the use of branched alkyl nitrites in the nitrosation step has been shown to be advantageous. google.com The hydrogenation step is typically carried out using standard catalytic hydrogenation conditions, and the final product is often isolated as an acid addition salt (e.g., hydrochloride or sulfate) to improve its stability. google.comgoogle.com
Optimization studies in the broader field of nitroaromatic reduction for aniline production, which is a multi-million-ton industrial process, often focus on catalyst performance and longevity, as well as reaction conditions like temperature and pressure to maximize throughput and minimize by-product formation. rsc.org
Precursor Chemistry and Intermediate Transformations
The primary precursor for the most common synthetic route to N1,N1-Diethyl-2-methylbenzene-1,4-diamine is diethyl-(2-methyl-4-nitro-phenyl)-amine . The synthesis of this intermediate is a critical step. It is typically prepared from 2-methyl-4-nitroaniline (B30703) .
The synthesis of 2-methyl-4-nitroaniline itself starts from o-toluidine (B26562). A common route involves the acetylation of o-toluidine to protect the amino group, followed by nitration, and then hydrolysis of the acetyl group. google.comchemicalbook.com
Once 2-methyl-4-nitroaniline is obtained, the diethylamino group is introduced. This can be achieved through reductive alkylation with acetaldehyde (B116499) or direct alkylation with an ethylating agent like ethyl halide.
Table 3: Synthesis of the Precursor 2-Methyl-4-nitroaniline
| Starting Material | Key Reagents | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| o-Toluidine | Acetic anhydride (B1165640), Nitric acid, Sulfuric acid | N-(2-methyl-4-nitrophenyl)acetamide | High | chemicalbook.com |
| N-(2-methylphenyl)acetamide | Sulfuric acid (hydrolysis) | 2-Methyl-4-nitroaniline | High | chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Mechanistic Investigations of N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine Reactivity
Oxidative Coupling Reactions and Dye Formation Chemistry
The principal application of N1,N1-Diethyl-2-methylbenzene-1,4-diamine is as a color developing agent in photography. wikipedia.org In this role, the compound reduces silver ions in exposed silver halide crystals within a photographic emulsion. This initial redox reaction results in the formation of metallic silver, which constitutes the monochromatic part of the image, and an oxidized form of the N1,N1-Diethyl-2-methylbenzene-1,4-diamine molecule. wikipedia.orgcolor-developer.com
This oxidized developer molecule is highly reactive and subsequently engages in a process known as oxidative coupling. It reacts with specialized molecules called color couplers, which are incorporated into the photographic emulsion layers. wikipedia.orgphotrio.com This coupling reaction is what generates the final color dye molecule. Each layer of the film contains a different type of coupler, designed to produce one of the primary subtractive colors (cyan, magenta, or yellow) upon reaction with the oxidized developer.
The molecular structure of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, specifically the presence of the methyl group on the benzene (B151609) ring, has a significant impact on the properties of the resulting dyes. Compared to its non-methylated analog, N,N-diethyl-p-phenylenediamine (CD-1), the methyl group in CD-2 forces the dye molecule into a non-planar conformation. photrio.com This twisting of the molecular structure improves the stability of the dye, a critical factor for the longevity of photographic images. photrio.com However, this structural shift also alters the dye's hue, necessitating the use of specifically designed couplers to achieve accurate color reproduction. photrio.com
Redox Chemistry of Aromatic Amines in Complex Systems
The general mechanism for the reactivity of p-phenylenediamines (PPDs) in aqueous systems involves proton transfer and nucleophilic substitution. acs.org The hydrolysis of PPDs, for instance, is driven by the protonation of one of the nitrogen atoms, followed by a nucleophilic attack on a ring carbon by a water molecule, leading to the cleavage of a carbon-nitrogen bond. acs.org The rate of these reactions is influenced by the proton affinity of the nitrogen atoms. acs.org In the context of color development, the developer solution is a complex system containing the aromatic amine, buffers to maintain pH, and often an antioxidant to prevent premature oxidation of the developer. google.com
Formation and Reactivity of Oxidized Intermediates
The development process begins when N1,N1-Diethyl-2-methylbenzene-1,4-diamine reduces a silver ion (Ag⁺) in an exposed silver halide crystal. In this process, the developer donates an electron and becomes an oxidized intermediate, specifically a semiquinonediimine radical cation. This intermediate is unstable and can be further oxidized.
This oxidized species is the key electrophile that reacts with the nucleophilic color coupler. The reaction between the oxidized developer intermediate and the coupler forms a leuco (colorless) dye. This initial product must then undergo a further oxidation step to be converted into the final, stable dye molecule. photrio.com Couplers are classified based on the number of silver atoms that must be developed (and thus the number of electrons transferred) to form one molecule of dye. "Four-equivalent" couplers require a second oxidation step that involves two additional silver ions to convert the leuco dye to the final dye. photrio.com In contrast, "two-equivalent" couplers are designed to form the dye directly from the initial coupling reaction without needing further oxidation, making the process more efficient in its use of silver. photrio.com
Kinetics and Thermodynamics of N1,N1-Diethyl-2-methylbenzene-1,4-diamine Reactions
Detailed kinetic and thermodynamic parameters for the specific reactions of N1,N1-Diethyl-2-methylbenzene-1,4-diamine are not extensively reported in publicly available scientific literature. While studies have examined the kinetics of related p-phenylenediamine (B122844) systems, specific rate constants, activation energies, and thermodynamic data such as the enthalpy (ΔH) and Gibbs free energy (ΔG) for the oxidative coupling of CD-2 with various color couplers are proprietary information held within the photographic industry. The study of related systems shows that the rate of heterogeneous electron transfer at an electrode is affected by the dynamics of solvent reorientation. rsc.org
Electron Transfer Processes and Ionization Dynamics
The function of N1,N1-Diethyl-2-methylbenzene-1,4-diamine is fundamentally based on electron transfer. rsc.org The process is initiated by the transfer of an electron from the diamine to a silver ion. The ease with which this occurs is related to the compound's ionization potential and redox potential.
Studies on related p-phenylenediamines using techniques like cyclic voltammetry have been used to evaluate standard redox potentials and heterogeneous electron-transfer rate constants. youtube.comrsc.org These studies show that the one-electron oxidation to a radical cation is a key step. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences electron transfer possibilities. researchgate.net For a derivative of N1,N1-diethyl-p-phenylenediamine, the HOMO-LUMO energy gap was calculated using density functional theory (DFT) to be 3.3080 eV, providing insight into the molecule's electronic structure and reactivity. sigmaaldrich.com The HOMO and LUMO orbitals of similar molecules have been visualized to understand charge transfer within the molecule. researchgate.net
Interactive Table: Physicochemical Properties of N1,N1-Diethyl-2-methylbenzene-1,4-diamine
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₁H₁₈N₂ | achemblock.com |
| Molar Mass | 178.28 g/mol | achemblock.com |
| Common Name | Color Developing Agent 2 (CD-2) | wikipedia.org |
| Appearance | White or grey-white crystalline powder | color-developer.com |
| Solubility | Soluble in water | color-developer.com |
| CAS Number (Base) | 148-71-0 | wikipedia.org |
| CAS Number (HCl Salt) | 2051-79-8 | wikipedia.org |
Role of N1,N1-Diethyl-2-methylbenzene-1,4-diamine in Advanced Redox Catalysis
The primary and well-documented role of N1,N1-Diethyl-2-methylbenzene-1,4-diamine is as a single-use reducing agent in the specific context of chromogenic photography. While it is a key component in a process that relies on redox reactions, there is no significant evidence in the reviewed scientific literature of its application as a regenerative catalyst in broader fields of advanced redox catalysis. Its function is to be consumed in a stoichiometric reaction to generate dye images, rather than to facilitate a catalytic cycle for other chemical transformations.
Structure Reactivity Relationships and Derivatization of N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine
Synthesis and Characterization of Analogues and Derivatives
The synthesis of N1,N1-diethyl-2-methylbenzene-1,4-diamine and its derivatives is a key area of study for understanding its properties and developing new applications. A common synthetic route to the parent compound involves the hydrogenation of 2-methyl-4-nitro-N,N-diethylaniline. In a typical laboratory procedure, this transformation is achieved using a palladium on carbon (Pd-C) catalyst in a solvent like methanol (B129727) at room temperature and atmospheric pressure. The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off, and the solvent is evaporated to yield the desired diamine product. chemicalbook.com
The derivatization of N1,N1-diethyl-2-methylbenzene-1,4-diamine often targets the primary amino group. A notable example is the synthesis of Schiff base derivatives. For instance, the condensation reaction between N1,N1-diethyl-p-phenylenediamine (a close analogue) and 2-quinolinecarboxaldehyde (B31650) in ethanol, with a catalytic amount of glacial acetic acid, yields N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. scispace.comresearchgate.net Such derivatives are of interest for their potential in coordination chemistry and as fluorescent probes. researchgate.net
Below is a data table summarizing a synthesized derivative:
| Derivative Name | Parent Compound | Reagent | Synthesis Method |
| N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine | N1,N1-diethyl-p-phenylenediamine | 2-quinolinecarboxaldehyde | Condensation Reaction |
Impact of Substituent Effects on N1,N1-Diethyl-2-methylbenzene-1,4-diamine Reactivity
The reactivity of N1,N1-diethyl-2-methylbenzene-1,4-diamine is significantly influenced by the electronic and steric effects of its substituents on the aromatic ring. The parent molecule, p-phenylenediamine (B122844), is a weak aromatic base, and the addition of alkyl groups modifies its properties. noaa.gov
The two ethyl groups on one of the nitrogen atoms (-N(CH2CH3)2) and the methyl group (-CH3) on the benzene (B151609) ring are both electron-donating groups. They increase the electron density of the aromatic ring through an inductive effect, making the ring more susceptible to electrophilic attack. This increased electron density also enhances the basicity of the amino groups compared to the unsubstituted p-phenylenediamine.
A practical example of substituent effects can be seen when comparing different color developing agents. N1,N1-diethyl-2-methylbenzene-1,4-diamine is known as CD-2. Its predecessor, CD-1, is N,N-diethyl-p-phenylenediamine, lacking the methyl group. The presence of the 3-methyl group in CD-2 (relative to the diethylamino group) introduces steric hindrance that forces the dye molecules formed during the color development process to twist out of planarity. This structural change leads to a significant improvement in the stability of the resulting dyes compared to those formed from CD-1. photrio.com
Furthermore, studies on the hydrolysis of p-phenylenediamine antioxidants show that the nature of substituents on the nitrogen atoms affects the C-N bond's susceptibility to cleavage. The hydrolysis half-life is influenced by the proton affinity of the nitrogen atom, a property that is directly modulated by its substituent groups. nih.govacs.org
The following table compares the structures of related color developing agents, highlighting the key substituent differences:
| Compound Name | Structure | Key Substituent Difference from CD-2 |
| Color Developing Agent 1 (CD-1) | N,N-diethyl-p-phenylenediamine | Lacks the methyl group on the benzene ring. |
| Color Developing Agent 2 (CD-2) | N1,N1-Diethyl-2-methylbenzene-1,4-diamine | Reference Compound |
| Color Developing Agent 3 (CD-3) | N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide | One ethyl group on the tertiary amine is replaced by a methanesulfonamidoethyl group. wikipedia.org |
| Color Developing Agent 4 (CD-4) | 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine | One ethyl group on the tertiary amine is replaced by a hydroxyethyl (B10761427) group. wikipedia.org |
Functionalization Strategies for N1,N1-Diethyl-2-methylbenzene-1,4-diamine
Various functionalization strategies can be employed to modify N1,N1-diethyl-2-methylbenzene-1,4-diamine, primarily by targeting its reactive primary amino group. These modifications are aimed at creating new molecules with tailored properties for diverse applications.
One of the most common strategies is the formation of Schiff bases through condensation with aldehydes or ketones. As previously mentioned, the reaction of a p-phenylenediamine derivative with 2-quinolinecarboxaldehyde demonstrates the ease with which the primary amine can be converted into an imine. researchgate.net This reaction is versatile and allows for the introduction of a wide range of functionalities.
Another key strategy is polymerization. P-phenylenediamines are difunctional monomers used in the production of high-performance polymers. For instance, aramids like Kevlar are synthesized by reacting a p-phenylenediamine with terephthaloyl chloride. wikipedia.org This polycondensation reaction links the monomers together through amide bonds, forming a rigid and strong polymer chain. Similar principles can be applied to N1,N1-diethyl-2-methylbenzene-1,4-diamine to create novel polymers.
Acylation is another viable functionalization route. The primary amino group can react with acid chlorides or anhydrides to form amides. This can be used to introduce various acyl groups, altering the compound's solubility, reactivity, and electronic properties.
Furthermore, the primary amino group can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly reactive and can be used in a variety of subsequent reactions, such as Sandmeyer or Heck reactions, to introduce a wide array of different functional groups onto the aromatic ring.
Computational Prediction of Structure-Reactivity Trends
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structure-reactivity trends of molecules like N1,N1-diethyl-2-methylbenzene-1,4-diamine and its derivatives. These theoretical calculations provide insights into molecular geometry, electronic structure, and reaction mechanisms that complement experimental findings. scispace.com
For the Schiff base derivative N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the molecular structure. The calculations predicted geometric parameters, such as bond lengths and angles, that were in good agreement with experimental data obtained from X-ray crystallography. bookpi.org
A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the quinoline (B57606) derivative of N1,N1-diethyl-p-phenylenediamine, the calculated HOMO-LUMO energy gap was found to be 3.3080 eV. scispace.combookpi.org
Theoretical calculations are also employed to elucidate reaction mechanisms. For example, in the study of p-phenylenediamine hydrolysis, computational models helped to demonstrate that the reaction is driven by proton transfer from water to the nitrogen atom, followed by nucleophilic attack of a hydroxyl group on the carbon atom of the C-N bond. acs.org These models can predict the hydrolysis half-lives of various PPDs based on the calculated reactivity of the atoms involved. nih.gov
The table below presents computational data for a derivative of the target compound's analogue.
| Derivative Name | Computational Method | Calculated Parameter | Value |
| N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine | DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Energy Gap | 3.3080 eV |
Advanced Spectroscopic and Computational Characterization of N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, both proton (¹H) and carbon-13 (¹³C) NMR studies are fundamental for its structural confirmation.
Proton (¹H) NMR Studies
In ¹H NMR spectroscopy of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, one would expect to observe distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the proton framework.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic CH | ~6.5 - 7.5 | Multiplet | 3H |
| -NH₂ | ~3.5 - 4.5 | Singlet (broad) | 2H |
| -N(CH₂CH₃)₂ | ~3.3 - 3.7 | Quartet | 4H |
| -CH₃ (aromatic) | ~2.0 - 2.5 | Singlet | 3H |
| -N(CH₂CH₃)₂ | ~1.1 - 1.3 | Triplet | 6H |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The amine protons may exchange with deuterium (B1214612) in solvents like D₂O, leading to the disappearance of their signal.
Carbon-13 (¹³C) NMR Studies
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic C-N | ~140 - 150 |
| Aromatic C-NH₂ | ~135 - 145 |
| Aromatic C-CH₃ | ~125 - 135 |
| Aromatic CH | ~110 - 130 |
| -N(CH₂)₂ | ~40 - 50 |
| -CH₃ (aromatic) | ~15 - 25 |
| -N(CH₂CH₃)₂ | ~10 - 15 |
Note: The specific assignments would require further 2D NMR experiments such as HSQC and HMBC.
Vibrational Spectroscopy: FT-IR and Raman Analysis
For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, key vibrational modes would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and aromatic ring vibrations. FT-IR and Raman are complementary techniques; for instance, the symmetric N-H stretch is typically strong in Raman and weaker in IR, while the asymmetric stretch is strong in IR.
Expected Vibrational Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | ~3400 - 3500 | FT-IR |
| Primary Amine (-NH₂) | N-H Stretch (symmetric) | ~3300 - 3400 | FT-IR/Raman |
| Aromatic C-H | C-H Stretch | ~3000 - 3100 | FT-IR/Raman |
| Aliphatic C-H | C-H Stretch | ~2850 - 2970 | FT-IR/Raman |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | ~1580 - 1650 | FT-IR |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | FT-IR/Raman |
| C-N (aliphatic) | C-N Stretch | ~1020 - 1250 | FT-IR |
| C-N (aromatic) | C-N Stretch | ~1250 - 1360 | FT-IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum reveals information about the conjugated systems and the presence of chromophores. The aromatic ring and the amino groups in N1,N1-Diethyl-2-methylbenzene-1,4-diamine constitute the primary chromophore.
One would expect to observe π → π* transitions characteristic of the substituted benzene (B151609) ring, as well as n → π* transitions associated with the non-bonding electrons of the nitrogen atoms. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and pH.
Expected UV-Vis Absorption Data:
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~200 - 250 | High |
| π → π (conjugated system) | ~250 - 350 | Moderate to High |
| n → π* | ~350 - 450 | Low |
Note: These are estimated ranges, and the actual spectrum would provide specific λmax values.
Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Reaction Monitoring
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For N1,N1-Diethyl-2-methylbenzene-1,4-diamine (C₁₁H₁₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (178.28 g/mol ). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the loss of ethyl groups and other characteristic cleavages.
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating the compound from a mixture and obtaining its mass spectrum for identification, for instance, in monitoring the progress of a synthesis reaction.
Expected Mass Spectrometry Data:
| Ion | m/z (nominal) | Possible Identity |
| [M]⁺ | 178 | Molecular Ion |
| [M-15]⁺ | 163 | Loss of a methyl group |
| [M-29]⁺ | 149 | Loss of an ethyl group |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox species.
The N1,N1-Diethyl-2-methylbenzene-1,4-diamine molecule, with its electron-rich aromatic ring and amino groups, is expected to be readily oxidizable. A cyclic voltammogram would likely show one or more oxidation peaks corresponding to the removal of electrons from the diamine system. The reversibility of these processes would depend on the stability of the resulting radical cation and dication species. The positions of the peaks would be influenced by the solvent and the supporting electrolyte used in the experiment.
Quantum Chemical Studies (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, DFT studies would provide significant insights into its molecular orbitals, charge distribution, and spectroscopic properties.
A primary focus of such studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
In the case of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, the presence of electron-donating groups—the diethylamino and methyl groups—on the benzene ring is expected to raise the energy of the HOMO and influence the LUMO. This, in turn, would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. The electron-donating nature of these substituents generally leads to increased electron density on the aromatic ring, making it more susceptible to electrophilic attack.
The reactivity of substituted anilines has been correlated with their electronic properties, such as HOMO and LUMO energies. nih.gov Studies on similar substituted paraphenylenes have shown that the nature of the substituent significantly tunes the HOMO-LUMO gap. nih.gov For instance, calculations on related molecules using the B3LYP functional, a common DFT method, have provided valuable data on their electronic structures. researchgate.netnih.gov
Table 1: Representative Theoretical Electronic Properties of Substituted Phenylenediamines
| Property | Representative Value | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Characterizes the electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 eV | Characterizes the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment | 1.0 to 2.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are representative and based on DFT calculations for structurally similar molecules. Specific values for N1,N1-Diethyl-2-methylbenzene-1,4-diamine would require dedicated computational analysis.
The distribution of the HOMO and LUMO across the molecule is also a key aspect of DFT analysis. For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine ring and the nitrogen atoms of the diethylamino and primary amine groups. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the region where an incoming electron would be accommodated. This distribution of frontier orbitals is crucial in determining the sites of electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The conformational landscape of this compound is primarily defined by the rotation around the C-N bonds of the diethylamino group and the orientation of the ethyl chains. The interaction between the methyl group at the ortho position and the adjacent diethylamino group will likely introduce steric hindrance, influencing the preferred rotational conformations. This is a form of allylic strain that can dictate the orientation of substituents. nih.gov
MD simulations can map the potential energy surface associated with these conformational changes, identifying the most stable, low-energy conformations. mpg.de By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), it is possible to understand how intermolecular forces, such as hydrogen bonding and van der Waals interactions, affect its structure and dynamics. For instance, in a protic solvent, the primary amine group would act as a hydrogen bond donor, while the nitrogen of the diethylamino group could act as a hydrogen bond acceptor. These interactions would influence the molecule's solubility and its interactions with other molecules in solution. nih.gov
Principal Component Analysis (PCA) of the MD trajectory can be employed to identify the dominant modes of motion within the molecule, distinguishing between localized vibrations and larger-scale conformational changes. nih.gov
Table 2: Key Conformational and Interaction Parameters from Molecular Dynamics Simulations
| Parameter | Description | Expected Insights for N1,N1-Diethyl-2-methylbenzene-1,4-diamine |
| Dihedral Angles (C-C-N-C) | Rotation around the bonds connecting the diethylamino group to the ring. | Reveals the preferred orientation of the ethyl groups and the impact of steric hindrance from the adjacent methyl group. |
| Radial Distribution Functions | Describes the probability of finding other molecules at a certain distance. | Provides information on solvation shells and specific intermolecular interactions in a condensed phase. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Elucidates the role of the amine groups in forming intermolecular networks. |
| Radius of Gyration | A measure of the molecule's compactness. | Indicates conformational changes, such as folding or extension of the ethyl chains, over the course of the simulation. frontiersin.org |
Note: The insights in this table are based on general principles of molecular dynamics simulations applied to flexible organic molecules.
Applications of N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine in Chemical Systems and Materials Science
Role in Advanced Dye Chemistry and Pigment Synthesis
N1,N1-Diethyl-2-methylbenzene-1,4-diamine is a key component in the synthesis of various classes of dyes, particularly disperse and azo dyes. The presence of the primary amino group allows for diazotization, a crucial step in the formation of azo compounds, which are characterized by the -N=N- chromophore.
The general synthesis of azo dyes involves the reaction of a diazonium salt with a coupling component. In this context, N1,N1-Diethyl-2-methylbenzene-1,4-diamine can act as the coupling component. The diethylamino group, being an electron-donating group, activates the aromatic ring, facilitating the electrophilic substitution by the diazonium ion. The position of the methyl group on the benzene (B151609) ring can influence the final color and properties of the dye. For instance, the synthesis of various disperse dyes often involves the coupling of diazonium salts with substituted anilines. nih.govmdpi.com
The synthesis of disperse dyes is significant for coloring synthetic fibers like polyester, which are notoriously difficult to dye with water-soluble dyes. Disperse dyes are non-ionic and have low water solubility, allowing them to diffuse into the hydrophobic polymer chains of the fabric at high temperatures. The specific structure of N1,N1-Diethyl-2-methylbenzene-1,4-diamine can be tailored to achieve desired shades, from yellows and oranges to reds and blues, as well as to improve properties like lightfastness and wash fastness. ijrpr.comekb.eg
Table 1: Examples of Azo Disperse Dyes Synthesized from Substituted Anilines
| Coupling Component | Diazonium Salt Source | Resulting Dye Class | Typical Color Range |
| N,N-diethyl-m-toluidine | Substituted anilines | Monoazo disperse dyes | Reddish-orange |
| N,N-diethylaniline | N-methyl-4-aminophthalimide | Phthalimidylazo disperse dyes | Reddish-orange |
| Enaminones | Arylidene diazonium chloride | Azo disperse dyes | Yellow |
Precursor in Polymer and Advanced Material Development
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. While specific studies on the polymerization of N1,N1-Diethyl-2-methylbenzene-1,4-diamine are not extensively documented in the public domain, its structure suggests its potential as a valuable monomer.
The presence of two amine groups allows for polycondensation reactions with diacyl chlorides or dianhydrides to form polyamide and polyimide chains, respectively. The general reaction for the formation of an aromatic polyamide (aramid) from a diamine and a diacyl chloride is a well-established process. researchgate.net The incorporation of the diethylamino and methyl substituents on the benzene ring of N1,N1-Diethyl-2-methylbenzene-1,4-diamine into the polymer backbone could impart specific properties, such as increased solubility, modified thermal characteristics, and altered mechanical behavior. The asymmetry of the monomer could also lead to polymers with amorphous structures, potentially enhancing their processability.
Table 2: Potential Polymer Systems from N1,N1-Diethyl-2-methylbenzene-1,4-diamine
| Polymer Class | Co-monomer | Potential Polymer Properties |
| Polyamide | Diacyl chloride (e.g., terephthaloyl chloride) | Enhanced solubility, modified thermal stability |
| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Improved processability, altered mechanical strength |
Applications in Redox-Active Organic Systems
Substituted p-phenylenediamines are known to exhibit redox activity, meaning they can undergo reversible oxidation and reduction processes. This property is central to their application in various electrochemical systems, including as antioxidants and in the development of redox-flow batteries. The oxidation of p-phenylenediamines typically leads to the formation of quinone-diimines or related species. acs.orgnih.gov
While direct electrochemical studies on N1,N1-Diethyl-2-methylbenzene-1,4-diamine are not widely reported, the structural similarity to other redox-active p-phenylenediamines suggests its potential in this area. The ease of oxidation would be influenced by the electron-donating diethylamino and methyl groups on the benzene ring. These substituents would likely lower the oxidation potential compared to unsubstituted p-phenylenediamine (B122844), making it more susceptible to oxidation.
This redox behavior is the basis for the antioxidant properties of many p-phenylenediamine derivatives, where they act as radical scavengers. In the context of materials science, this redox activity could be harnessed in the design of organic electronic materials or as redox mediators in catalytic cycles. The formation of the corresponding quinone species upon oxidation is a key transformation that could be utilized in various applications. acs.org
Catalytic Applications in Organic Synthesis
Certain derivatives of p-phenylenediamine have been shown to exhibit catalytic activity in organic reactions. For example, platinum nanoparticles supported on materials derived from p-phenylenediamine have been used as catalysts in reductive alkylation reactions. nih.gov While N1,N1-Diethyl-2-methylbenzene-1,4-diamine itself may not be a direct catalyst, it can serve as a precursor for the synthesis of more complex catalytic systems.
The amine functionalities of N1,N1-Diethyl-2-methylbenzene-1,4-diamine can be used to anchor metal nanoparticles or to synthesize ligands for transition metal catalysts. The nature of the substituents on the aromatic ring can influence the electronic properties and stability of the resulting catalyst, thereby affecting its activity and selectivity.
Furthermore, the hydrolysis of p-phenylenediamine antioxidants has been studied, indicating the reactivity of the C-N bonds under certain conditions. acs.org This reactivity could potentially be exploited in catalytic cycles where the diamine or its derivatives act as a transient ligand or a proton shuttle.
Building Block for Heterocyclic Chemistry
N1,N1-Diethyl-2-methylbenzene-1,4-diamine is a valuable building block for the synthesis of various heterocyclic compounds. The 1,2-diamine functionality (once the 4-amino group is considered in the ortho position to the methyl group after a potential rearrangement or if starting from a different isomer) is particularly useful for the construction of nitrogen-containing heterocycles.
One of the most common applications of o-phenylenediamines is in the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. nih.gov Quinoxaline derivatives are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The reaction of N1,N1-Diethyl-2-methylbenzene-1,4-diamine (or a suitable isomer) with a 1,2-diketone would lead to the formation of a substituted quinoxaline.
Additionally, the reaction of p-phenylenediamines with other reagents can lead to the formation of various heterocyclic systems. For instance, the crystal structure of a quinoline (B57606) derivative of a similar N,N-diethyl-p-phenylenediamine has been reported, highlighting the role of these diamines as precursors to complex heterocyclic frameworks. researchgate.net The diethylamino and methyl substituents on the benzene ring of N1,N1-Diethyl-2-methylbenzene-1,4-diamine would be incorporated into the final heterocyclic structure, influencing its physical and chemical properties. cymitquimica.com
Environmental Chemistry and Transformation Pathways of N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine
Photodegradation Studies in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a significant process that influences the persistence of chemicals in the environment. For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, its structural similarity to other p-phenylenediamine (B122844) (PPD) derivatives suggests that it is susceptible to photodegradation in both aquatic and atmospheric settings.
In aquatic environments, the photodegradation of PPDs is influenced by various factors, including the presence of dissolved organic matter (DOM) and reactive oxygen species (ROS). Studies on related PPDs, such as those used as rubber antioxidants, have shown that indirect photolysis mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) plays a crucial role in their degradation under simulated sunlight. nih.gov The rate of photolysis can be affected by the presence of substances like fulvic acid, a component of DOM, which can either enhance or inhibit the degradation process depending on the specific conditions and the molecular structure of the PPD. nih.gov
While direct photolysis by absorption of UV light is possible, the presence of photosensitizers in natural waters can accelerate the degradation of aromatic amines. For instance, the UV-induced photodegradation of PPD-quinones, which are oxidation products of PPDs, has been shown to be an effective removal pathway in aqueous environments. nih.gov Given that N1,N1-Diethyl-2-methylbenzene-1,4-diamine is a PPD derivative, it is anticipated that similar photochemical processes will govern its fate in sunlit surface waters.
In the atmosphere, volatile and semi-volatile organic compounds can undergo photodegradation through reactions with photochemically generated oxidants, primarily hydroxyl radicals. Aromatic amines are known to react rapidly with •OH radicals, leading to their removal from the atmosphere. The specific rate of atmospheric photodegradation for N1,N1-Diethyl-2-methylbenzene-1,4-diamine would depend on its vapor pressure and the concentration of atmospheric oxidants.
Chemical Degradation Mechanisms in Environmental Matrices
The chemical degradation of N1,N1-Diethyl-2-methylbenzene-1,4-diamine in environmental matrices is expected to be primarily driven by oxidation and hydrolysis.
Oxidation: Aromatic amines, particularly p-phenylenediamines, are readily oxidized. researchgate.net In the presence of oxidizing agents or even atmospheric oxygen, these compounds can be transformed into their corresponding quinone derivatives. In the case of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, oxidation would likely lead to the formation of N1,N1-diethyl-2-methyl-p-benzoquinonediimine. These quinone derivatives are often more stable and can be more toxic than the parent amine. The formation of a substance known as Bandrowski's base, through the mixing of p-phenylenediamine with hydrogen peroxide, has been shown to have mutagenic properties. madesafe.org
Hydrolysis: Hydrolysis is another potential degradation pathway for PPD derivatives in aqueous environments. The rate of hydrolysis can vary significantly depending on the specific substituents on the aromatic ring and the pH of the water. acs.org For some PPDs, hydrolysis half-lives can be as short as a few hours, while for others, they can be much longer, leading to greater persistence in aquatic systems. acs.org The hydrolysis of N1,N1-Diethyl-2-methylbenzene-1,4-diamine would involve the reaction with water, potentially leading to the cleavage of the amine groups from the benzene (B151609) ring. The reaction is propelled by proton transfer from water to the nitrogen atom, followed by nucleophilic attack on the carbon atom of the C-N bond. acs.org
| Degradation Pathway | Reactants/Conditions | Primary Transformation Products | Significance |
| Photodegradation | Sunlight (UV), Hydroxyl Radicals (•OH), Singlet Oxygen (¹O₂) | Oxidized and hydroxylated derivatives | Major pathway in surface waters and the atmosphere. |
| Oxidation | Oxygen, Other oxidizing agents | N1,N1-diethyl-2-methyl-p-benzoquinonediimine and other quinone derivatives | A primary and rapid transformation process for p-phenylenediamines. |
| Hydrolysis | Water, pH-dependent | Cleavage of amine groups from the aromatic ring | Can be a significant pathway in aqueous environments, with rates dependent on the specific PPD structure. |
Biodegradation Pathways and Microbial Transformations (Environmental Context)
Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process for the removal of pollutants from the environment. Aromatic amines, including N1,N1-Diethyl-2-methylbenzene-1,4-diamine, can serve as substrates for various bacteria and fungi.
Several bacterial strains have been identified that can degrade monocyclic aromatic amines, often using them as a sole source of carbon and energy. nih.gov The biodegradation of these compounds typically proceeds through the release of ammonia, which can occur either before or after the cleavage of the aromatic ring. nih.gov The initial step in the bacterial degradation of many aromatic amines is the action of dioxygenase enzymes, which hydroxylate the aromatic ring, making it more susceptible to cleavage.
For example, studies on the biodegradation of photographic effluent have shown that bacteria such as Bacillus megaterium can effectively decolorize and degrade azo dyes, which are structurally complex aromatic compounds. researchgate.net This suggests that microbial communities in wastewater treatment plants and natural environments could potentially degrade N1,N1-Diethyl-2-methylbenzene-1,4-diamine. Fungal bioremediation has also been explored for the treatment of wastewater containing aromatic amines. researchgate.net
The efficiency of biodegradation will depend on several environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH.
Identification and Fate of Environmental Transformation Products
The primary environmental transformation products of p-phenylenediamines are their quinone derivatives. nih.govresearchgate.net For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, the expected primary transformation product is N1,N1-diethyl-2-methyl-p-benzoquinonediimine.
These quinone derivatives are of significant environmental concern as they can be more persistent and exhibit higher toxicity than the parent compounds. Further degradation of these quinones can occur through various pathways, including hydroxylation, oxidation, and cleavage of the chemical bonds, leading to a variety of smaller, more polar transformation products. nih.gov High-resolution mass spectrometry is a key analytical tool used to identify these non-targeted transformation products in environmental samples. nih.gov
The fate of these transformation products is also a critical aspect of the environmental risk assessment. While some may be further degraded, others may persist in the environment or be transported to other environmental compartments.
| Parent Compound | Primary Transformation Product | Further Degradation Products |
| N1,N1-Diethyl-2-methylbenzene-1,4-diamine | N1,N1-diethyl-2-methyl-p-benzoquinonediimine | Hydroxylated derivatives, products of ring cleavage |
Risk Assessment Methodologies for Environmental Release (Focus on Chemical Fate, not Toxicology)
The environmental risk assessment of a chemical like N1,N1-Diethyl-2-methylbenzene-1,4-diamine, focusing on its chemical fate, involves a systematic process to evaluate its potential to cause harm to the environment. This assessment is based on the principle that risk is a function of both hazard and exposure. ctpa.org.uk
The process typically includes the following steps:
Hazard Identification: This involves gathering data on the intrinsic hazardous properties of the substance. For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, this would include its potential for persistence, bioaccumulation, and toxicity (PBT) to environmental organisms.
Exposure Assessment: This step estimates the concentration of the chemical that is likely to be found in various environmental compartments (water, soil, air). This involves understanding the release rates from industrial sources, as well as the chemical's partitioning behavior, which can be predicted using its physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
Effects Assessment: This involves determining the concentration of the chemical below which adverse effects on environmental organisms are not expected. This is often expressed as the Predicted No-Effect Concentration (PNEC).
Risk Characterization: In this final step, the Predicted Environmental Concentration (PEC) is compared to the PNEC. If the PEC/PNEC ratio is less than 1, the risk is generally considered to be acceptable. If the ratio is greater than 1, it indicates a potential for environmental risk, and further investigation or risk management measures may be necessary.
For N1,N1-Diethyl-2-methylbenzene-1,4-diamine, a comprehensive environmental risk assessment would require specific data on its degradation rates (photodegradation, hydrolysis, biodegradation), its partitioning behavior, and its ecotoxicity. In the absence of specific data, information from structurally similar compounds, such as other PPDs, can be used for a preliminary assessment, a practice known as read-across.
Advanced Analytical Methodologies for N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine in Non Biological Matrices
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of N1,N1-Diethyl-2-methylbenzene-1,4-diamine in various samples. Its versatility allows for the analysis of this aromatic amine with high efficiency and sensitivity.
Developing a robust HPLC method is a meticulous process that can be challenging for complex mixtures. nih.gov The method's success hinges on the selection of an appropriate stationary phase, mobile phase composition, and detector. For aromatic amines like N1,N1-Diethyl-2-methylbenzene-1,4-diamine, reversed-phase (RP) HPLC is commonly employed. sielc.com A typical RP-HPLC setup utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For compounds that are ionizable, such as amines, adjusting the pH of the mobile phase is crucial for achieving good peak shape and retention. waters.com The addition of acids like formic acid or sulfuric acid to the mobile phase can protonate the amine groups, enhancing their interaction with the stationary phase and improving chromatographic performance. sielc.comsielc.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the run, can be used depending on the complexity of the sample matrix. ust.edu
Detection is commonly achieved using a UV-Vis detector, as aromatic amines exhibit strong absorbance in the ultraviolet region. sielc.comust.edu For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (HPLC-MS). frag-den-staat.de
Interactive Data Table: Typical HPLC Parameters for Aromatic Amine Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for non-polar compounds like aromatic amines. sielc.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier, and formic acid helps to improve peak shape by protonating the amine. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. sielc.com |
| Detection | UV at 210-280 nm | Aromatic amines have significant UV absorbance in this range. sielc.com |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
| Column Temp. | 30-40 °C | Temperature control can improve peak shape and reproducibility. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the trace analysis of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, particularly after derivatization. nih.govnih.gov Direct analysis of some aromatic amines by GC can be challenging due to their polarity, which can lead to poor peak shape and interactions with the GC column. nih.gov
To overcome these challenges, derivatization is often employed. This process involves chemically modifying the analyte to make it more volatile and thermally stable. For primary amines, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) can be effective. rsc.org The resulting derivative is more amenable to GC analysis.
The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information. mdpi.com The use of a mass spectrometer as a detector offers high selectivity and sensitivity, allowing for the detection of trace levels of the analyte in complex matrices. mdpi.com
Method development in GC-MS involves optimizing parameters such as the injector temperature, oven temperature program, carrier gas flow rate, and the selection of the appropriate GC column. hpst.cz For complex environmental samples, techniques like headspace analysis or pyrolysis-GC/MS can also be utilized.
Interactive Data Table: Illustrative GC-MS Method Parameters
| Parameter | Condition | Purpose |
| GC Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of analytes. nih.gov |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. nih.gov |
| Oven Program | Start at 100°C, ramp to 280°C | Separates compounds based on their boiling points. |
| MS Ionization | Electron Ionization (EI) | A standard ionization technique that produces characteristic fragmentation patterns. |
| MS Detector | Quadrupole or Ion Trap | Common mass analyzers for routine analysis. |
| Derivatization | Optional, with TFAA | Improves volatility and chromatographic performance. rsc.org |
Spectrophotometric and Colorimetric Detection Methods
Spectrophotometric and colorimetric methods offer simpler and more rapid alternatives for the detection of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, especially for screening purposes. These methods are based on the formation of a colored product that can be measured using a spectrophotometer or even visually. rsc.orgcosmeticsandtoiletries.com
For p-phenylenediamine (B122844) (PPD) and its derivatives, colorimetric methods often involve an oxidation reaction followed by a coupling reaction to produce a stable, colored compound. rsc.orgcosmeticsandtoiletries.com For instance, the analyte can be oxidized, and the resulting product can then react with a coupling agent, such as a phenol (B47542) or another aromatic amine, to form a dye. The intensity of the color produced is proportional to the concentration of the analyte. researchgate.net
A common reagent used for the determination of aromatic amines is N,N-diethyl-p-phenylenediamine (DPD), which in the presence of an oxidizing agent and the target analyte, can form a colored complex. acs.org The absorbance of this complex is then measured at a specific wavelength (λmax) to determine the concentration of the analyte. researchgate.net These methods are often cost-effective and can be adapted for on-site analysis. cosmeticsandtoiletries.com
Interactive Data Table: Example of a Colorimetric Method
| Step | Reagent/Condition | Purpose |
| Oxidation | Potassium persulfate or similar oxidizing agent | To activate the amine for the coupling reaction. rsc.org |
| Coupling | Phenolic compound (e.g., resorcinol) | To form a stable, colored azo dye. cosmeticsandtoiletries.com |
| Solvent | Aqueous or alcoholic solution | To dissolve the reactants and the final product. |
| Measurement | Spectrophotometer at λmax (e.g., 500-600 nm) | To quantify the concentration based on absorbance. researchgate.net |
| pH Control | Buffer solution | To ensure the reaction proceeds optimally. |
Electrochemical Sensing Techniques for Detection
Electrochemical sensors provide a highly sensitive and often portable means for the detection of electroactive compounds like N1,N1-Diethyl-2-methylbenzene-1,4-diamine. These techniques are based on measuring the current or potential changes that occur when the analyte undergoes an oxidation or reduction reaction at an electrode surface. researchgate.net
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used. researchgate.netphadkeinstruments.com In these methods, a potential is applied to a working electrode, and the resulting current is measured. The potential at which the analyte is oxidized or reduced provides qualitative information, while the magnitude of the current is proportional to its concentration. researchgate.net
The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various materials. Nanomaterials like carbon nanotubes and metal nanoparticles can increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. iaea.org Chemically modified electrodes can also be designed to have high selectivity for the target analyte.
For the detection of aromatic amines, the electrochemical oxidation of the amine group is the most common approach. researchgate.net The development of a successful electrochemical sensor requires careful optimization of parameters such as the supporting electrolyte, pH, and the potential waveform. phadkeinstruments.com
Interactive Data Table: Overview of Electrochemical Detection
| Technique | Principle | Key Advantages |
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. | Provides information on redox processes. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential ramp to enhance sensitivity. | Lower detection limits compared to CV. phadkeinstruments.com |
| Amperometry | Measures the current at a constant potential. | Simple and rapid for continuous monitoring. |
| Modified Electrodes | Use of nanomaterials or polymers to enhance performance. | Increased sensitivity and selectivity. iaea.org |
Sample Preparation and Matrix Effects in Environmental Analysis
The analysis of N1,N1-Diethyl-2-methylbenzene-1,4-diamine in environmental matrices such as water or soil is often complicated by the presence of interfering substances. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and minimize matrix effects. nih.govnih.gov Matrix effects refer to the alteration of the analytical signal of the target analyte due to the co-eluting components from the sample matrix. tandfonline.comnih.gov This can lead to either signal suppression or enhancement, affecting the accuracy and precision of the quantification. tandfonline.comchromatographyonline.com
Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of environmental samples. mdpi.comnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. nih.gov The choice of the sorbent material is crucial and depends on the chemical properties of the analyte and the matrix. For aromatic amines, sorbents like C18 or polymeric phases can be effective. researchgate.net
Dispersive liquid-liquid microextraction (DLLME) is another sample preparation technique that has been applied to the determination of aromatic amines in water samples. nih.gov This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. The analyte is extracted into the fine droplets of the extraction solvent, which are then collected by centrifugation. nih.gov
Understanding and mitigating matrix effects is essential for reliable quantitative analysis, especially when using sensitive techniques like LC-MS/MS. nih.govsigmaaldrich.com Strategies to minimize matrix effects include optimizing the sample cleanup procedure, adjusting chromatographic conditions to separate the analyte from interfering compounds, and using an internal standard that is structurally similar to the analyte. tandfonline.comchromatographyonline.com
Interactive Data Table: Common Sample Preparation Techniques
| Technique | Description | Application |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Pre-concentration and cleanup of water and soil extracts. nih.govresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | General purpose extraction from aqueous samples. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A small volume of extraction solvent is dispersed in the sample. | Rapid extraction of analytes from water samples. nih.gov |
| Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample to adsorb the analyte. | Solvent-free extraction of volatile and semi-volatile compounds. mdpi.com |
Future Research Directions and Emerging Paradigms for N1,n1 Diethyl 2 Methylbenzene 1,4 Diamine
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of N1,N1-Diethyl-2-methylbenzene-1,4-diamine often involves methods such as the hydrogenation of 2-methyl-4-nitro-N,N-diethylaniline using a palladium-on-carbon catalyst. chemicalbook.com While effective, future research is pivoting towards more sustainable and novel synthetic strategies that align with the principles of green chemistry.
A promising paradigm involves the use of renewable feedstocks. For instance, research into the synthesis of other diamines from terpenes, which are abundant natural products, showcases a viable path away from fossil-fuel-based precursors. nih.gov A two-step process for a terpene-derived diamine utilized a visible-light-mediated Diels-Alder reaction followed by hydrogenation, employing benign reagents under mild conditions. nih.gov Applying a similar strategy to produce N1,N1-Diethyl-2-methylbenzene-1,4-diamine or its precursors could significantly improve the sustainability of its production.
Furthermore, the advent of advanced photochemical and flow chemistry techniques presents an opportunity for "reagentless" chemistry. nih.govresearchgate.net Continuous photoreactors can provide the necessary activation energy for reactions using light, thereby reducing or eliminating the need for chemical reagents and minimizing waste. researchgate.net These technologies are becoming more efficient and scalable, making them suitable for inclusion in multi-step manufacturing processes and contributing to a more sustainable chemical industry. nih.gov
Table 1: Comparison of Synthetic Paradigms for Aromatic Diamines
| Feature | Traditional Synthesis (e.g., Hydrogenation) | Future Sustainable Synthesis |
|---|---|---|
| Starting Materials | Typically fossil-fuel derived (e.g., nitroaromatics) chemicalbook.com | Renewable feedstocks (e.g., terpenes) nih.gov |
| Energy Input | Often thermal, may require high pressure chemicalbook.com | Light-mediated (photochemistry), potentially solar-powered nih.govresearchgate.net |
| Reagents | Metal catalysts, reducing agents (e.g., H₂) chemicalbook.com | Aims for "reagentless" processes or uses benign reagents nih.govnih.gov |
| Process Type | Typically batch processing | Continuous flow processes for better control and scalability researchgate.net |
| Waste Generation | Catalyst residues, by-products from reagents | Minimized waste streams |
Unveiling Undiscovered Mechanistic Pathways
While N1,N1-Diethyl-2-methylbenzene-1,4-diamine is a well-established compound, particularly in photography as the color developing agent CD-2, a deep understanding of all its potential mechanistic pathways remains an area ripe for investigation. cymitquimica.com Future research must focus on elucidating the specific reaction mechanisms, metabolic transformations, and potential degradation pathways of the compound.
For the broader class of primary aromatic amines, significant research has been conducted on their mechanisms of toxicity. nih.govoup.com A widely accepted model is the nitrenium ion hypothesis, which posits that these amines can undergo metabolic activation, often through enzymatic oxidation by cytochrome P450, to form highly reactive electrophilic intermediates. oup.comacs.org These intermediates, such as nitrenium ions, can then covalently bind to biological macromolecules like DNA, leading to mutagenicity. nih.govacs.org
A key future direction is to investigate whether N1,N1-Diethyl-2-methylbenzene-1,4-diamine follows similar bioactivation pathways. Understanding the specific enzymes involved, the structure of the reactive metabolites, and their subsequent reactions is crucial for a complete characterization of the molecule. This knowledge is not only vital for risk assessment but also for designing safer and more effective derivatives.
Development of Next-Generation Derivatives for Specific Chemical Functions
The development of derivatives from the N1,N1-Diethyl-2-methylbenzene-1,4-diamine scaffold is a key area for future innovation. By modifying the substituents on the aromatic ring or the N-diethyl group, new molecules can be engineered with tailored electronic, steric, and functional properties for applications beyond photography.
An example of such a derivative is N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine (DQMBD) , which was synthesized through the condensation of a related diamine with 2-quinolinecarboxaldehyde (B31650). bookpi.org The study of this derivative, including its crystal structure and analysis via density functional theory (DFT), highlights a path toward creating complex molecules with potentially novel optical or coordination properties. bookpi.org
Future research could explore a wide range of modifications:
Altering Alkyl Groups: Replacing the N-diethyl groups with other alkyl or functionalized chains could modulate the compound's solubility, reactivity, and steric hindrance.
Ring Substitution: Introducing different functional groups onto the benzene (B151609) ring could fine-tune its electronic properties, shifting its redox potential or absorption spectrum.
Polymerization: Incorporating the diamine structure as a monomer could lead to the development of new polyamides or polyurethanes with unique characteristics, drawing inspiration from the use of other primary diamines in material sciences. nih.gov
Table 2: Parent Compound and an Exemplary Derivative
| Compound Name | Structure | Synthesis Method | Investigated Properties |
|---|---|---|---|
| N1,N1-Diethyl-2-methylbenzene-1,4-diamine | C₁₁H₁₈N₂ | Hydrogenation of 2-methyl-4-nitro-N,N-diethylaniline chemicalbook.com | Color developing agent (CD-2) cymitquimica.com |
| N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine (DQMBD) | C₂₁H₂₃N₃ | Condensation of N¹, N¹ -diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde bookpi.org | Crystal structure, electronic properties (DFT), HOMO-LUMO energy gap bookpi.org |
Advanced Computational Modeling and Machine Learning in Reactivity Prediction
Computational chemistry and artificial intelligence are set to revolutionize the study of molecules like N1,N1-Diethyl-2-methylbenzene-1,4-diamine. These tools enable high-throughput screening and accurate prediction of chemical properties and reactivity, accelerating research and development.
Machine Learning (ML) for Property Prediction: For aromatic amines, ML and quantitative structure-activity relationship (QSAR) models have been successfully developed to predict toxicological endpoints like mutagenicity. oup.comnih.gov These models employ techniques such as support vector machines and neural networks to identify complex, non-linear correlations between molecular structure and biological activity. oup.comnih.gov A significant challenge that these advanced models address is that the reactive species is often a metabolite, which differs from the parent compound. nih.govacs.org Future models for this specific diamine will need to incorporate descriptors that can account for such metabolic transformations. nih.govacs.org
Predicting Chemical Reactions: A frontier in computational chemistry is the use of ML to predict the outcomes of chemical reactions. neurips.cc By representing reactions as a series of electron movements and training models on vast datasets of known mechanistic steps, these systems can rank potential reaction pathways to identify the most likely products. neurips.cc Applying this approach could help in designing novel synthetic routes for the diamine and its derivatives.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are already being used to study the structural and electronic properties of derivatives, as seen with DQMBD. bookpi.org DFT can provide insights into molecular geometry, orbital energies (such as the HOMO-LUMO gap), and reaction energetics, guiding the rational design of new molecules with desired functions. bookpi.org
Table 3: Computational Approaches for Future Research
| Approach | Application Area | Specific Techniques | Key Insights |
|---|---|---|---|
| Machine Learning / QSAR | Toxicity/Reactivity Prediction | Support Vector Machines, Neural Networks, Hierarchical Support Vector Regression (HSVR) oup.comnih.gov | Predicts mutagenicity; handles non-linear structure-activity relationships. oup.com |
| Machine Learning | Reaction Prediction | Ranking of potential orbital interactions based on trained classifiers. neurips.cc | Identifies likely reaction products and pathways for synthesis design. neurips.cc |
| Quantum Chemistry | Structural & Electronic Analysis | Density Functional Theory (DFT) bookpi.org | Provides optimized molecular geometry, orbital energies, and mechanistic insights. bookpi.org |
Sustainable Applications in Green Chemistry and Circular Economy
Integrating N1,N1-Diethyl-2-methylbenzene-1,4-diamine and its future derivatives into a green chemistry framework and a circular economy is a critical long-term goal. A circular economy focuses on the efficient and prolonged use of materials through improved design, manufacturing, and recycling. unccelearn.org
For a chemical that is often consumed in its application, such as a photographic developer, the principles of a circular economy emphasize innovations in the manufacturing process itself to make it more efficient and less reliant on scarce resources. nih.gov Key strategies include:
Green Synthesis: As detailed in section 9.1, adopting photochemical methods or using renewable feedstocks would represent a major step in applying green chemistry principles to the compound's life cycle. nih.govnih.gov
Process Optimization: In its use as a developer, research could focus on creating closed-loop systems that allow for the regeneration and reuse of the developing solution, minimizing waste and consumption.
Benign by Design: Future research into next-generation derivatives (section 9.3) should include designing molecules that are more readily biodegradable or have a reduced environmental impact after use, without compromising function.
The "reagentless" nature of photochemistry is particularly attractive, as it offers a way to drive reactions with light, a clean energy source, thereby contributing directly to a more sustainable and circular approach to chemical manufacturing. researchgate.net
Q & A
Basic: How can researchers optimize the synthesis of Schiff base derivatives involving N1,N1-Diethyl-2-methylbenzene-1,4-diamine?
Answer:
Schiff base formation typically involves the condensation of primary amines with carbonyl compounds. For derivatives of N1,N1-Diethyl-2-methylbenzene-1,4-diamine, stoichiometric ratios (e.g., 1:1 molar ratio of diamine to aldehyde) and reaction conditions (e.g., reflux in ethanol with catalytic acetic acid) are critical. Evidence from analogous compounds shows that controlled temperature (70–80°C) and solvent choice (ethanol or methanol) enhance yield and purity. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product .
Basic: What spectroscopic techniques are essential for characterizing N1,N1-Diethyl-2-methylbenzene-1,4-diamine derivatives?
Answer:
Key techniques include:
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹ for Schiff bases) .
- NMR (¹H/¹³C) : Confirms molecular structure and substitution patterns. For example, aromatic protons in benzene-1,4-diamine derivatives appear as doublets (δ 6.5–7.5 ppm), while ethyl groups show triplet/multiplet signals (δ 1.2–1.5 ppm for CH₃ and δ 3.3–3.6 ppm for CH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: How can crystallographic data resolve structural ambiguities in N1,N1-Diethyl-2-methylbenzene-1,4-diamine complexes?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and dihedral angles. For example, in related Schiff base complexes, non-planar geometries (dihedral angles ~9–10° between aromatic rings) and intermolecular interactions (C–H⋯π) are resolved using SCXRD. Software like SHELXL refines data to determine space groups (e.g., orthorhombic Pbca) and unit cell parameters .
Advanced: How can computational methods predict the reactivity of N1,N1-Diethyl-2-methylbenzene-1,4-diamine in catalytic systems?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer and redox activity. For example, HOMO localization on the diethylamino group indicates nucleophilic sites, while LUMO on the benzene ring suggests electrophilic reactivity. Solvent effects (polarizable continuum models) and transition-state analysis further elucidate reaction pathways .
Advanced: How should researchers address contradictions in biological activity data for structurally similar diamine derivatives?
Answer:
Comparative structure-activity relationship (SAR) studies are crucial. For instance, substituent effects (e.g., nitro vs. amino groups) alter biological activity. Use statistical tools like multivariate regression to correlate electronic (Hammett σ), steric, and lipophilic parameters with experimental outcomes (e.g., antimicrobial IC₅₀). Cross-validate with in silico docking to identify binding affinities to target enzymes .
Advanced: What strategies improve the stability of N1,N1-Diethyl-2-methylbenzene-1,4-diamine in oxidative environments?
Answer:
- Steric Hindrance : Introduce bulky substituents (e.g., sec-butyl groups) to shield reactive amine sites .
- Chelation : Form metal complexes (e.g., Cu²⁺ or Fe³⁺) to stabilize the reduced state. For example, copper-Schiff base complexes exhibit enhanced oxidative resistance due to delocalized electron density .
- Redox Buffers : Add ascorbic acid or TEMPO to scavenge free radicals in reaction media .
Advanced: How can researchers validate the purity of N1,N1-Diethyl-2-methylbenzene-1,4-diamine derivatives for material science applications?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting point deviations caused by byproducts.
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
Advanced: What mechanistic insights guide the design of N1,N1-Diethyl-2-methylbenzene-1,4-diamine-based hole transport materials?
Answer:
The compound’s planar aromatic core and electron-rich diethylamino groups facilitate charge transport. DFT studies show that bromination (e.g., at para positions) lowers LUMO levels, enhancing electron injection in OLEDs. Compare hole mobility (μₕ) via space-charge-limited current (SCLC) measurements in thin-film devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
